molecular formula C17H13NO B10772145 2-[(Z)-2-quinolin-2-ylethenyl]phenol

2-[(Z)-2-quinolin-2-ylethenyl]phenol

Cat. No.: B10772145
M. Wt: 247.29 g/mol
InChI Key: NXNDEWNGCMCWMA-BENRWUELSA-N
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Preparation Methods

The preparation of Compound 1 involves synthetic organic chemistry techniques. The specific synthetic routes and reaction conditions are detailed in the original research article . Generally, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods for such compounds typically involve scaling up these laboratory procedures while ensuring purity and yield.

Chemical Reactions Analysis

Compound 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Compound 1 has a wide range of scientific research applications:

Mechanism of Action

Compound 1 exerts its effects by selectively inhibiting endothelin-converting enzyme 2. This inhibition occurs through binding to the enzyme’s active site, preventing it from processing neuropeptides. The molecular targets and pathways involved include the neuropeptide signaling pathways regulated by endothelin-converting enzyme 2 .

Comparison with Similar Compounds

Compound 1 is unique in its selective inhibition of endothelin-converting enzyme 2 compared to other similar compounds. Similar compounds include other inhibitors of endothelin-converting enzymes, but Compound 1 stands out due to its high selectivity and potency .

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-[(Z)-2-quinolin-2-ylethenyl]phenol

InChI

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10-

InChI Key

NXNDEWNGCMCWMA-BENRWUELSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C\C3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O

Origin of Product

United States

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